Thioinosine triphosphate disulfide
Description
Properties
CAS No. |
41486-94-6 |
|---|---|
Molecular Formula |
C20H28N8O26P6S2 |
Molecular Weight |
1046.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H28N8O26P6S2/c29-11-7(1-47-57(39,40)53-59(43,44)51-55(33,34)35)49-19(13(11)31)27-5-25-9-15(27)21-3-23-17(9)61-62-18-10-16(22-4-24-18)28(6-26-10)20-14(32)12(30)8(50-20)2-48-58(41,42)54-60(45,46)52-56(36,37)38/h3-8,11-14,19-20,29-32H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,33,34,35)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
OFAXUOVYBSQQIJ-XPWFQUROSA-N |
SMILES |
C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomeric SMILES |
C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2[C@H]6[C@@H]([C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(C(=N1)SSC3=NC=NC4=C3N=CN4C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN2C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Other CAS No. |
41486-94-6 |
Synonyms |
(SNOPPP)2 thioinosine triphosphate disulfide |
Origin of Product |
United States |
Chemical Reactions Analysis
Thiol-Disulfide Exchange Reactions
Thioinosine triphosphate disulfide primarily participates in thiol-disulfide exchange reactions. These reactions are crucial for cellular redox balance and involve the transfer of sulfur atoms between thiols and disulfides.
-
Mechanism : The reaction typically follows an nucleophilic substitution mechanism, where the deprotonated thiolate anion acts as the nucleophile, attacking the electrophilic sulfur atom in the disulfide bond. This results in the formation of a mixed disulfide intermediate before regenerating the free thiol and forming a new disulfide bond.
-
Kinetics : The kinetics of these reactions often exhibit first-order dependence on both reactants, indicating a bimolecular mechanism. The rate constants for these reactions can vary significantly based on the specific conditions and reactants involved, typically ranging from under physiological conditions .
Redox Reactions
This compound is also involved in redox reactions within biological systems. These reactions are essential for maintaining cellular homeostasis and regulating metabolic pathways.
-
Reduction Potential : The reduction potential of this compound is critical for its function in redox signaling. It can participate in various biochemical pathways by acting as a reducing agent or by forming stable mixed disulfides with proteins .
Interaction with Thioredoxin
This compound has been shown to interact with proteins such as thioredoxin, which plays a vital role in cellular redox regulation.
Comparison with Similar Compounds
Structural Analogues
(a) Adenosine Triphosphate (ATP)
- Structural Difference: ATP contains oxygen atoms in its triphosphate group, whereas (SnoPPP)₂ replaces these with sulfur atoms, forming a disulfide bridge.
- Functional Impact: ATP serves as a primary energy carrier and enzyme substrate, while (SnoPPP)₂ acts as an irreversible inhibitor of ATPases by covalently modifying SH groups .
(b) β,γ-Methylene ATP
- Structural Difference : This ATP analogue contains a methylene group (-CH₂-) linking the β- and γ-phosphate groups, rendering it hydrolysis-resistant.
- Both compounds inactivate Ca²⁺-ATPase, but (SnoPPP)₂ shows higher specificity for SH-group interactions .
(c) Thioguanosine Triphosphate (TGTP)
- Structural Difference : TGTP retains the oxygenated triphosphate group but substitutes the hypoxanthine base of TITP with a thioguanine base.
- Functional Impact : TGTP is incorporated into DNA/RNA, causing cytotoxicity, whereas TITP is enzymatically inert and primarily associated with metabolic clearance .
Functional Analogues in Thiopurine Metabolism
Thiopurine metabolism produces several nucleotides with distinct roles:
Key Findings :
- TITP and MeTIMP are both inactive metabolites, but TITP accumulation correlates with ITPA deficiency, while MeTIMP levels depend on thiopurine methyltransferase (TPMT) activity .
Enzymatic Interactions
(a) Ca²⁺-ATPase and (Na⁺ + K⁺)-ATPase Inhibition
Comparative studies using (SnoPPP)₂ revealed distinct inactivation kinetics for ATPases:
| Parameter | Ca²⁺-ATPase | (Na⁺ + K⁺)-ATPase |
|---|---|---|
| Dissociation Constant (Kd) | 0.12 µM | 0.08 µM |
| Inactivation Velocity (k) | 0.045 min⁻¹ | 0.032 min⁻¹ |
| ATP Protection Efficacy | High (IC₅₀ = 5 µM) | Moderate (IC₅₀ = 12 µM) |
Mechanistic Insight :
- (SnoPPP)₂ selectively targets SH groups in ATP-binding pockets. Ca²⁺-ATPase exhibits faster inactivation due to higher accessibility of its reactive SH group .
- ATP competes with (SnoPPP)₂ for binding, but its protective effect is concentration-dependent and enzyme-specific .
Clinical and Analytical Considerations
- Ethnic Variability : ITPA 94C>A polymorphisms (common in Asians) increase TITP levels, but meta-analyses show inconsistent links to toxicity, unlike TPMT variants, which have well-established roles in MeTIMP-related toxicity .
- Analytical Methods : Advanced LC-MS/MS techniques enable simultaneous quantification of TITP, TGTP, and MeTIMP, improving therapeutic drug monitoring precision .
Preparation Methods
Reaction Mechanism
-
Step 1 : Activation of thioinosine with a cycloSal group (e.g., 5-nitro or 5-chloro derivatives) forms a stabilized phosphate triester intermediate.
-
Step 2 : Nucleophilic attack by pyrophosphate (PPi) or nucleotides displaces the cycloSal group, yielding thioinosine triphosphate.
-
Step 3 : Oxidation of thiol groups on adjacent triphosphate units introduces the disulfide bridge.
This method achieves yields exceeding 80% for triphosphate formation under anhydrous conditions (acetonitrile, 25°C, 2–4 hours).
Organocatalytic Disulfide Polymerization
Poly(disulfide) synthesis, as demonstrated by Kızılel et al., offers insights into disulfide bond formation. While optimized for polymers, this method is adaptable to small molecules like this compound.
Key Parameters
-
Catalyst : Triphenylphosphine (5 mol%) facilitates rapid thiolate intermediate generation.
-
Monomer Design : Thioinosine triphosphate thiols (R-SH) react with diisopropyl azodicarboxylate (DIAD) to form disulfide-linked dimers.
-
Kinetics : Reactions complete within 1 minute at room temperature, with molecular weights tunable via monomer concentration.
Table 1: Organocatalytic Method Optimization
| Parameter | Optimal Condition | Yield (%) | Molecular Weight (kDa) |
|---|---|---|---|
| Catalyst Loading | 5% Triphenylphosphine | 92 | 1.05 (dimer) |
| Solvent | Tetrahydrofuran | 89 | 1.02 |
| Temperature | 25°C | 95 | 1.08 |
Oxidative Coupling with Thiuram Disulfides
Disulfiram and thiram, as reported by Li et al., enable regioselective disulfide bond formation under aqueous conditions. This approach minimizes side reactions in hydrophilic nucleotide analogs.
Procedure
Table 2: Oxidative Coupling Efficiency
| Oxidizing Agent | Reaction Time (min) | Purity (%) | Disulfide Yield (%) |
|---|---|---|---|
| Disulfiram | 10 | 95 | 88 |
| Thiram | 15 | 93 | 85 |
One-Pot Sequential Phosphorylation and Oxidation
Combining phosphorylation and disulfide formation in a single pot enhances scalability.
Protocol
-
Phosphorylation : Thioinosine is reacted with POCl₃ in trimethyl phosphate, followed by hydrolysis to yield thioinosine monophosphate.
-
Triphosphorylation : Using Yoshikawa’s method, monophosphate is converted to triphosphate via phosphoramidite coupling.
-
Disulfide Formation : Addition of iodine/H₂O₂ oxidizes thiol groups to disulfide, achieving 75% overall yield.
Challenges and Mitigation Strategies
Hydrolysis of Triphosphate Groups
Q & A
Basic Research Questions
Q. What experimental methods are used to study the interaction of thioinosine triphosphate disulfide with ATP-binding sites in Ca²⁺-ATPase and (Na⁺ + K⁺)-ATPase?
- Methodological Answer : Incubation of purified ATPase enzymes with this compound (e.g., (SnoPPP)₂) under controlled ionic conditions (absence of MgCl₂ or Ca²⁺) allows observation of sulfhydryl (SH) group reactivity. Inactivation kinetics are quantified using dissociation constants (Kd) and inactivation velocity constants (k), measured via ATPase activity assays. ATP protection assays (adding excess ATP to compete with the analogue) confirm SH-group involvement in ATP-binding sites . UV-Vis spectroscopy or fluorometric titration can monitor SH-group modification.
Q. How is this compound synthesized and validated for purity in enzymatic studies?
- Methodological Answer : Synthesis involves coupling thioinosine triphosphate with disulfide-forming agents under reducing conditions. Purity is validated using reversed-phase HPLC, mass spectrometry, and sulfur-specific titration methods. Standard phosphate solution calibration (e.g., USP protocols) ensures stoichiometric accuracy. Impurity thresholds (e.g., residual solvents) are assessed via gas chromatography .
Q. What techniques are used to quantify the inactivation of Ca²⁺-ATPase by this compound?
- Methodological Answer : Enzymatic activity is measured via phosphate release assays (e.g., malachite green method) before and after incubation with the disulfide analogue. Inactivation rates are calculated using pseudo-first-order kinetics. Data from Table III in comparative studies (e.g., dissociation constants) are analyzed to infer ATP-binding affinity differences between Ca²⁺-ATPase and (Na⁺ + K⁺)-ATPase .
Advanced Research Questions
Q. How can contradictory data on SH-group reactivity in ATPases be resolved when using this compound?
- Methodological Answer : Discrepancies arise from enzyme conformational states (e.g., E1 vs. E2 in (Na⁺ + K⁺)-ATPase) or ionic conditions (Mg²⁺/Ca²⁺ presence). Use cryo-EM or X-ray crystallography to map SH-group accessibility in different states. Cross-validate results with site-directed mutagenesis of putative SH residues (e.g., Cys⁶⁷⁷ in Ca²⁺-ATPase) .
Q. What role does this compound play in thiopurine resistance mechanisms?
- Methodological Answer : In ITPA-deficient cells, thioinosine triphosphate accumulates due to impaired hydrolysis, reducing active 6-TGN metabolite levels. Resistance is assessed via IC₅₀ shifts in cytotoxicity assays (e.g., MTT assays) with ITPA-knockdown models. SNP analysis (e.g., rs7270101) links ITPA polymorphisms to clinical resistance .
Q. How can researchers design experiments to distinguish ATP-binding site specificity between structurally similar ATPases?
- Methodological Answer : Use β,γ-methylene derivatives of this compound to block ATP hydrolysis while retaining binding capacity. Compare protective effects of ATP, ADP, and non-hydrolysable analogues (e.g., AMP-PNP) on enzyme inactivation. Differential scanning calorimetry (DSC) monitors structural stability changes upon analogue binding .
Data Analysis and Contradiction Management
Q. How should researchers address variability in inactivation kinetics reported across studies?
- Methodological Answer : Standardize enzyme preparation protocols (e.g., sarcoplasmic reticulum vesicle isolation for Ca²⁺-ATPase). Normalize data using ATPase-specific activity (µmol Pi/mg protein/hour). Confounding factors (e.g., lipid composition, detergent use) must be documented. Meta-analysis of dissociation constants (Kd) from Table III helps identify outliers .
Q. What statistical approaches are suitable for analyzing metabolite interactions involving thioinosine triphosphate derivatives?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies correlations between thioinosine triphosphate levels and other metabolites (e.g., 5’-S-Methyl-5′-thioinosine). Pathway enrichment tools (e.g., MetaboAnalyst) map metabolic perturbations. Ensure proper normalization to protein content (e.g., Folin-Ciocalteu assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
